molecular formula C18H19F3N2OS B2700905 N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 2034541-20-1

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)benzamide

Katalognummer: B2700905
CAS-Nummer: 2034541-20-1
Molekulargewicht: 368.42
InChI-Schlüssel: NSSLIBSFZXKTAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Thiazole-Trifluoromethyl Hybrid Compounds

The integration of thiazole and trifluoromethyl motifs in drug design originated from parallel developments in heterocyclic chemistry and fluorinated compound research during the late 20th century. Early work on benzamide derivatives, such as N-(1,3-thiazol-2-yl)benzamide (PubChem CID: 569547), established the pharmacological relevance of the thiazole-amide scaffold. The introduction of trifluoromethyl groups gained prominence after the 1990s, when advances in fluorination techniques enabled precise substitution at aromatic positions.

A pivotal breakthrough occurred with the synthesis of 2-(trifluoromethyl)benzamide derivatives through optimized cyano substitution and hydrogenation-dechlorination sequences. These methods addressed historical challenges in regioselectivity, particularly in avoiding isomer formation during fluorination steps. The development of Lawesson's reagent-mediated thioamide conversions further expanded structural diversity, allowing researchers to fine-tune electronic properties while maintaining metabolic stability.

Significance in Medicinal Chemistry Research

Thiazole-trifluoromethyl hybrids exhibit three key pharmacophoric advantages:

  • Enhanced binding specificity : The thiazole nitrogen atoms participate in hydrogen bonding with enzyme active sites, while the trifluoromethyl group induces dipole interactions.
  • Improved pharmacokinetics : Fluorine atoms increase lipid solubility and membrane permeability, as demonstrated in ATPase inhibition studies where 4,4-difluorocyclohexyl analogues showed 76% activity at 2.5 μM.
  • Synthetic versatility : Modular synthesis routes enable systematic exploration of structure-activity relationships. For example, replacing valine with proline in thiazole precursors altered chiral center stability and biological activity.

Recent applications include:

  • Multidrug resistance reversal : Thiazole-benzamide derivatives inhibit P-glycoprotein ATPase activity through competitive binding at substrate pockets.
  • Kinase inhibition : The planar thiazole ring facilitates π-π stacking interactions with tyrosine kinase ATP-binding domains.

Current Research Landscape and Knowledge Gaps

Despite progress, critical challenges persist:

Research Area Key Findings Unresolved Questions
Synthetic Chemistry Palladium-catalyzed couplings achieve >67% yield for trifluoromethyl benzamides Scalability of multi-step sequences under GMP conditions
Structural Optimization 4,4-Difluorocyclohexyl groups maximize ATPase inhibition Impact of axial vs. equatorial cyclohexyl conformations
Target Engagement Thioamide derivatives show altered binding kinetics Role of sulfur geometry in target recognition

A significant gap exists in understanding the compound's behavior in polarized membranes, where the trifluoromethyl group's hydrophobicity may create uneven distribution. Additionally, the metabolic fate of the cyclohexyl-thiazole moiety remains uncharacterized in human microsomal models.

Theoretical Framework for Investigation

The compound's activity can be analyzed through three complementary models:

  • Molecular Orbital Theory : The electron-deficient trifluoromethyl group (σ* = 0.34) withdraws electron density from the benzamide carbonyl, increasing electrophilicity at the amide nitrogen. This enhances hydrogen bond donation to biological targets.
  • Conformational Analysis : Density functional theory (DFT) calculations predict that the cyclohexyl group adopts a chair conformation, with the thiazole methyl substituent occupying an equatorial position to minimize steric hindrance.
  • Quantitative Structure-Activity Relationship (QSAR) : Hammett constants (σ = 0.54 for CF3) correlate with inhibitory potency in ATPase assays, following the linear free-energy relationship:
    $$
    \log(1/IC_{50}) = 1.22(\pm0.15)\sigma + 0.87(\pm0.09)
    $$

Research Objectives and Scientific Rationale

This investigation addresses four primary objectives:

  • Synthetic Optimization : Develop a high-yield route for N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)benzamide using HCTU/HOBt-mediated couplings, targeting >80% purity via recrystallization.
  • Conformational Mapping : Employ X-ray crystallography (CCDC 726419 framework) to resolve the spatial arrangement of the cyclohexyl-thiazole moiety.
  • Target Validation : Screen against 468 kinase domains using FRET-based assays to identify preferential inhibition profiles.
  • Metabolic Profiling : Characterize hepatic clearance pathways using human cytochrome P450 isoforms (CYP3A4, CYP2D6).

Eigenschaften

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2OS/c19-18(20,21)14-9-5-4-8-13(14)17(24)22-10-16-23-15(11-25-16)12-6-2-1-3-7-12/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSLIBSFZXKTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C15H17F3N2SC_{15}H_{17}F_3N_2S, with a molecular weight of 338.37 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₇F₃N₂S
Molecular Weight338.37 g/mol
IUPAC NameThis compound
InChI KeyZFQZKXGZLZVYQH-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to this compound. The thiazole moiety has been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound interacts with specific molecular targets involved in cancer progression. For instance, it may inhibit Bcl-2 proteins, leading to increased apoptosis in cancer cells .
  • Case Study : A study evaluated the cytotoxic effects of various thiazole derivatives on A-431 and Jurkat cell lines, revealing IC50 values below that of standard chemotherapeutics like doxorubicin, indicating strong anticancer properties .

Antimicrobial Activity

This compound also exhibits promising antimicrobial activity against a range of pathogens.

  • Efficacy : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with structure-based modifications enhancing its antibacterial properties .
  • Research Findings : In vitro assays demonstrated that derivatives with electron-donating groups on the phenyl ring exhibited enhanced antibacterial activity compared to their counterparts .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Thiazole Ring : Essential for anticancer and antimicrobial activities.
  • Trifluoromethyl Group : Enhances lipophilicity and may improve cell membrane penetration.

Research indicates that modifications at the phenyl ring position can significantly alter the compound's potency against various targets .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antimicrobial Activity

The compound has been studied for its antimicrobial properties against a variety of pathogens. Research indicates that thiazole derivatives, including those similar to N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)benzamide, exhibit significant antibacterial and antifungal activities. For instance, derivatives of thiazole have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential use in treating infections caused by resistant strains .

1.2 Anticancer Properties

In vitro studies have demonstrated that compounds containing thiazole rings can inhibit the proliferation of cancer cells. Specifically, derivatives with similar structures have been evaluated against various cancer cell lines, showing promising results in reducing cell viability in estrogen receptor-positive human breast adenocarcinoma (MCF7) cells . The molecular docking studies further support the hypothesis that these compounds interact effectively with biological targets involved in cancer progression.

Mechanistic Insights

2.1 Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts with specific biological receptors. For example, studies involving similar thiazole compounds have utilized software such as Schrodinger to simulate binding interactions with target proteins, revealing critical binding affinities and modes of action that contribute to their biological activity .

Chemical Synthesis and Characterization

3.1 Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathways often include the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and subsequent coupling reactions to form the final amide structure .

3.2 Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to validate the chemical identity of synthesized compounds .

Case Studies

4.1 Case Study: Antimicrobial Efficacy

A study published in Molecules investigated various thiazole derivatives for their antimicrobial activity against Mycobacterium tuberculosis and other pathogens. The results indicated that certain derivatives exhibited significant inhibition rates comparable to standard antibiotics, highlighting their potential as new therapeutic agents .

4.2 Case Study: Anticancer Activity

In another study focusing on anticancer properties, thiazole-based compounds were evaluated for their cytotoxic effects on multiple cancer cell lines. Results showed that specific modifications to the thiazole structure enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Data Tables

Application AreaCompound ActivityReference
AntimicrobialEffective against Gram-positive bacteria
Effective against fungi
AnticancerInhibits MCF7 breast cancer cells
Potential interaction with cancer targets

Vergleich Mit ähnlichen Verbindungen

Thiazole Substituents

  • Cyclohexyl vs. Aryl Groups: The cyclohexyl group in the target compound contrasts with phenyl or substituted phenyl groups in analogs like N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide derivatives (e.g., 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide) .
  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the target compound differs from electron-donating groups (e.g., methoxy in EMAC2060 or methyl in ZINC2278613 ). Such variations influence electronic density, affecting interactions with enzymes or receptors. For instance, trifluoromethyl’s strong electron-withdrawing nature may enhance binding to hydrophobic pockets via dipole interactions .

Benzamide Modifications

  • Trifluoromethyl vs. Halogens : Compared to N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide , the target’s trifluoromethyl group offers greater metabolic stability due to reduced susceptibility to oxidative degradation. Halogenated analogs, however, may exhibit stronger halogen bonding with targets like kinases or proteases .
  • Positional Isomerism : The 2-(trifluoromethyl) substitution on the benzamide differs from 3- or 4-substituted analogs (e.g., filapixant , which has a 3-substituted benzamide with a morpholinyl group) . Positional changes can drastically alter molecular conformation and target engagement.

Q & A

Basic: What are the common synthetic routes for synthesizing N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)benzamide, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving:

Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., ethanol with triethylamine) .

Amide coupling : Reaction of the thiazole-2-amine intermediate with 2-(trifluoromethyl)benzoyl chloride in pyridine or DMF, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Intermediate characterization :

  • Melting point analysis to assess purity.
  • FT-IR to confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for amides).
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and cyclohexyl group integration .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for the cyclohexyl group (δ ~1.0–2.5 ppm), thiazole protons (δ ~6.5–7.5 ppm), and trifluoromethylbenzamide (δ ~7.8–8.2 ppm for aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out impurities.
  • X-ray crystallography : Resolve absolute configuration, particularly for chiral centers, using programs like SHELXL .
  • HPLC : Monitor reaction progress (e.g., C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers address challenges in achieving high enantiomeric purity during synthesis?

Methodological Answer:
Enantiomeric purity is critical for biological activity. Strategies include:

  • Chiral auxiliaries : Use (S)- or (R)-amino acid derivatives to direct stereochemistry during thiazole formation .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to enhance enantioselectivity.
  • Crystallographic validation : Resolve crystal structures via SHELX refinement to confirm absolute configuration .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients .

Advanced: How should discrepancies in reported biological activity (e.g., receptor binding vs. cellular assays) be analyzed?

Methodological Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigation steps:

Dose-response curves : Compare IC₅₀ values across assays (e.g., radioligand binding vs. functional cAMP assays) .

Solubility testing : Use DLS or nephelometry to rule out aggregation artifacts in cellular assays.

Off-target profiling : Screen against related receptors (e.g., CB1 vs. CB2) to confirm selectivity .

Molecular docking : Validate binding poses using software like AutoDock Vina, cross-referenced with crystallographic data .

Advanced: What strategies optimize reaction yields for large-scale synthesis of this compound?

Methodological Answer:
Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings of aryl groups.
  • Temperature control : Reflux in ethanol (80°C) for cyclization vs. room temperature for amide coupling .
  • In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress in real time.

Advanced: How can structure-activity relationship (SAR) studies guide the rational design of analogs?

Methodological Answer:
SAR-driven design focuses on:

  • Trifluoromethyl group : Replace with other electron-withdrawing groups (e.g., NO₂, CF₃O) to modulate electronic effects .
  • Cyclohexyl substitution : Test smaller (cyclopentyl) or bulkier (adamantyl) groups to probe steric tolerance in binding pockets .
  • Thiazole modifications : Introduce methyl or halogen substituents at the 4-position to enhance metabolic stability .
  • Bioisosteric replacement : Substitute the benzamide with thieno[2,3-d]pyrimidine to improve solubility .

Basic: How is the compound’s stability under physiological conditions evaluated?

Methodological Answer:
Stability assays include:

  • pH-dependent degradation : Incubate in buffers (pH 1–10) at 37°C, monitor via HPLC for decomposition products .
  • Plasma stability : Incubate with human plasma (1–24 hrs), quantify parent compound using LC-MS/MS.
  • Light/heat stress testing : Expose solid/liquid samples to 40–60°C or UV light, track degradation by TLC/NMR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.